![molecular formula C18H32CaN2O10 B8771382 L-Calcium pantothenate CAS No. 6381-62-0](/img/structure/B8771382.png)
L-Calcium pantothenate
Overview
Description
It is a water-soluble vitamin that plays a crucial role in the synthesis of coenzyme A (CoA) and acyl carrier protein, which are essential for fatty acid metabolism and energy production in the body . This compound is commonly used in dietary supplements and animal feed due to its stability and longer shelf life compared to other forms of pantothenic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium pantothenate can be synthesized through several methods. One common method involves the reaction of β-alanine with α-hydroxy-β,β′-dimethyl-γ-butyrolactone (pantolactone) in the presence of calcium hydroxide . The reaction typically occurs in an aqueous medium or an aliphatic alcoholic medium . Another method involves fusing calcium B-alanate with whydroxy-p,p-dimethyl-'-butyrolactone .
Industrial Production Methods
Industrial production of calcium pantothenate often involves microbial fermentation. For example, Bacillus megaterium can be genetically engineered to produce high levels of D-pantothenic acid, which is then converted to calcium pantothenate . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Calcium pantothenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pantothenic acid.
Reduction: It can be reduced to form panthenol, an alcohol analog.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from these reactions include pantothenic acid, panthenol, and various derivatives used in pharmaceuticals and cosmetics .
Scientific Research Applications
Nutritional Applications
L-Calcium pantothenate plays a crucial role in human nutrition as a dietary supplement. It is essential for synthesizing coenzyme A, which is involved in fatty acid metabolism and energy production.
Health Benefits
- Cholesterol Management : Clinical trials have shown that supplementation with calcium pantothenate can lead to significant reductions in triglycerides and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels .
- Wound Healing : Research indicates that calcium D-pantothenate accelerates wound healing by enhancing cell migration and proliferation. In vitro studies demonstrated that higher concentrations of calcium D-pantothenate resulted in a marked increase in the number of migrating cells and their speed .
Pharmaceutical Applications
This compound is utilized in various pharmaceutical formulations due to its therapeutic properties.
Case Studies
- Post-Surgical Recovery : It has been shown to improve intestinal motility following surgery, aiding recovery by reducing abdominal bloating and gas .
- Skin Treatments : Dexpanthenol, derived from pantothenic acid, is applied topically to promote healing in conditions such as mild eczema, insect bites, and radiation-induced skin reactions .
Cosmetic Applications
In the cosmetic industry, this compound is valued for its moisturizing and healing properties.
Usage in Formulations
- Skin Care Products : It is commonly included in creams and lotions aimed at improving skin hydration and elasticity. Its ability to enhance skin barrier function makes it a popular ingredient in products designed for sensitive skin.
- Hair Care Products : Calcium pantothenate is often added to shampoos and conditioners for its potential to strengthen hair and promote healthy growth .
Agricultural Applications
This compound is also explored for its benefits in plant growth and development.
Research Findings
- In plant cell culture studies, calcium pantothenate has been used as a growth supplement to enhance the proliferation of plant cells. Its inclusion in culture media supports the growth of various plant species .
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Nutritional | Cholesterol Management | Reduces triglycerides and LDL; increases HDL |
Pharmaceutical | Wound Healing | Accelerates migration and proliferation of cells |
Cosmetic | Skin Care Products | Improves hydration and elasticity |
Agricultural | Plant Growth Enhancement | Supports proliferation in cell cultures |
Mechanism of Action
Calcium pantothenate exerts its effects by being converted into pantothenic acid in the body, which is then used to synthesize coenzyme A (CoA). CoA is essential for the metabolism of carbohydrates, fats, and proteins . It acts as a carrier of acyl groups in various biochemical reactions, including the tricarboxylic acid cycle and fatty acid synthesis . The molecular targets and pathways involved include the CoA biosynthesis pathway and the fatty acid metabolism pathway .
Comparison with Similar Compounds
Calcium pantothenate is often compared with other forms of pantothenic acid, such as sodium pantothenate and free pantothenic acid. The key differences include:
Similar Compounds
Sodium pantothenate: Another salt form of pantothenic acid, less stable than calcium pantothenate.
Free pantothenic acid: The pure form of the vitamin, less stable and more prone to degradation.
Panthenol: An alcohol analog of pantothenic acid, used in cosmetics for its moisturizing properties.
Properties
CAS No. |
6381-62-0 |
---|---|
Molecular Formula |
C18H32CaN2O10 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m11./s1 |
InChI Key |
FAPWYRCQGJNNSJ-CTWWJBIBSA-L |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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